{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine
Overview
Description
{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine is an organic compound that features a pyridine ring attached to a phenyl ring via a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine typically involves the following steps:
Formation of the Vinyl Group: The vinyl group can be introduced through a Heck reaction, where a halogenated pyridine reacts with a styrene derivative in the presence of a palladium catalyst.
Amination: The resulting vinylpyridine derivative can then be subjected to an amination reaction using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Heck reactions followed by amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group allows for conjugation with biological macromolecules, potentially altering their function. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
{4-[(E)-2-pyridin-3-ylvinyl]phenyl}amine: Similar structure but with the pyridine ring attached at a different position.
{4-[(E)-2-pyridin-2-ylvinyl]phenyl}amine: Another isomer with the pyridine ring attached at the 2-position.
{4-[(E)-2-quinolin-4-ylvinyl]phenyl}amine: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[(E)-2-pyridin-4-ylethenyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h1-10H,14H2/b2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQBOKSMWOHSOJ-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=NC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32597-98-1 | |
Record name | NSC151882 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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